Beclometasone dipropionate

Aerosol lung deposition Small airway targeting Functional respiratory imaging

Beclometasone dipropionate (BDP) is a synthetic glucocorticoid receptor (GR) agonist belonging to the inhaled corticosteroid (ICS) class, primarily indicated for the maintenance therapy of asthma and allergic rhinitis. BDP functions as a bioreversible prodrug: the parent molecule exhibits weak GR binding affinity and undergoes extensive first-pass pulmonary hydrolysis via esterases to its primary active metabolite, beclometasone-17-monopropionate (17-BMP), which possesses high topical anti-inflammatory activity.

Molecular Formula C28H37ClO7
Molecular Weight 521.0 g/mol
Cat. No. B7983705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeclometasone dipropionate
Molecular FormulaC28H37ClO7
Molecular Weight521.0 g/mol
Structural Identifiers
SMILESCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)OC(=O)CC
InChIInChI=1S/C28H37ClO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27?,28-/m0/s1
InChIKeyKUVIULQEHSCUHY-JCOVECCMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beclometasone Dipropionate (BDP) for Scientific Procurement: Compound Class and Essential Characteristics


Beclometasone dipropionate (BDP) is a synthetic glucocorticoid receptor (GR) agonist belonging to the inhaled corticosteroid (ICS) class, primarily indicated for the maintenance therapy of asthma and allergic rhinitis. BDP functions as a bioreversible prodrug: the parent molecule exhibits weak GR binding affinity and undergoes extensive first-pass pulmonary hydrolysis via esterases to its primary active metabolite, beclometasone-17-monopropionate (17-BMP), which possesses high topical anti-inflammatory activity [1]. This prodrug-activation paradigm is critical for understanding its pharmacological differentiation from non-prodrug ICSs such as budesonide (BUD), fluticasone propionate (FP), and ciclesonide (CIC), as it directly influences pulmonary targeting, systemic exposure, and drug–drug interaction liability.

Why Beclometasone Dipropionate Cannot Be Interchanged with Budesonide, Fluticasone Propionate, or Ciclesonide: Pharmacodynamic and Pharmacokinetic Divergence


Despite belonging to the same ICS class, BDP exhibits quantifiable differences in peripheral lung deposition, duration of GR occupancy, GR/progesterone receptor (PR) selectivity, and systemic bioactivity relative to its closest clinical substitutes. These differences stem from the interplay between its prodrug activation kinetics, formulation particle size, and distinct receptor-binding profile. Consequently, substituting BDP with another ICS without accounting for these parameters can alter the therapeutic ratio—either reducing anti-inflammatory efficacy in the small airways or increasing systemic adverse effects—making uninformed generic interchange scientifically unsound [1]. BDP's unique position is further strengthened by its reduced susceptibility to CYP3A4-mediated drug–drug interactions compared with FP, a feature relevant for co-prescription with protease inhibitors in specific patient populations [2].

Beclometasone Dipropionate: Quantitative Differentiation Evidence Versus Budesonide, Fluticasone Propionate, and Ciclesonide


Extrafine BDP Formulations Achieve >6-Fold Higher Peripheral Lung Deposition Than Fluticasone Propionate/Salmeterol Diskus

In a head-to-head functional respiratory imaging study, extrafine beclometasone dipropionate/formoterol fumarate (BDP/FF) delivered via NEXThaler DPI and pMDI achieved peripheral lung deposition above 30%. In contrast, non-extrafine fluticasone propionate/salmeterol (FP/SAL) Diskus DPI yielded peripheral deposition ≤5%, while budesonide/formoterol (BUD/FF) Turbuhaler DPI showed intermediate peripheral deposition between 12% and 22% at inhalation flow rates of 30 and 40 L/min [1]. This >6-fold advantage in peripheral deposition translates directly into enhanced small airway targeting, a domain where standard ICS formulations are largely ineffective.

Aerosol lung deposition Small airway targeting Functional respiratory imaging

Beclometasone-17-Monopropionate Exhibits 44% Higher Glucocorticoid Receptor Binding Affinity Than Budesonide In Vitro

The active metabolite of BDP, beclometasone-17-monopropionate (17-BMP), demonstrates a relative receptor affinity (RRA) of 1345 (dexamethasone = 100), which is 44% higher than budesonide (RRA = 935) and 24% lower than fluticasone propionate (RRA = 1775) [1]. This intermediate receptor affinity, when integrated with the prodrug activation kinetics, contributes to a pharmacodynamic profile that balances high topical potency with controlled systemic exposure.

Receptor binding affinity Glucocorticoid receptor Relative receptor affinity

BDP Classifies as a Short-Duration ICS (14–16 h GR Occupancy), Distinct from Medium-Duration Fluticasone Propionate and Ciclesonide (30–40 h)

Based on physiologically based pharmacokinetic/pharmacodynamic modeling of lung GR occupancy, BDP and BUD belong to the short-duration category (≥90% lung GR occupancy maintained for 14–16 h), whereas FP and CIC fall into the medium-duration category (30–40 h), and fluticasone furoate into the long-duration category (>80 h) [1]. This classification has direct implications for dosing regimen design and safety profiles.

Receptor occupancy duration ICS dosing interval Pharmacological classification

Beclometasone-17-Monopropionate Exhibits 4.9-Fold Lower GR/PR Selectivity Than Budesonide, Indicating Differential Off-Target Receptor Engagement

In a comparative study of GR versus PR binding, beclometasone-17-monopropionate demonstrated a GR/PR selectivity ratio of 9, which is 4.9-fold lower (i.e., less selective) than budesonide (selectivity ratio 44) and approximately 25% lower than fluticasone propionate (ratio 12) [1]. This indicates that BDP's active metabolite engages the PR to a greater extent than BUD, which may be relevant in tissues co-expressing GR and PR.

GR/PR selectivity Progesterone receptor Off-target pharmacology

Beclometasone Dipropionate Suppresses Bone Collagen Turnover Marker PIIINP 50% More Than Budesonide at Equivalent Doses

In a randomized crossover study in prepubertal asthmatic children, both BDP and BUD administered at 800 µg/day for two weeks suppressed markers of bone and collagen turnover. However, BDP reduced the aminoterminal propeptide of type III collagen (PIIINP) by 36% (SEM 3%), significantly more than the 24% (SEM 3%) reduction observed with BUD (p = 0.001) [1]. This 50% greater suppression of PIIINP by BDP indicates a higher systemic bioactivity on bone metabolism relative to BUD at the same microgram dose.

Bone turnover markers PIIINP Systemic bioactivity

Beclometasone Dipropionate: Evidence-Backed Research and Industrial Application Scenarios


Preclinical and Clinical Studies Targeting the Peripheral Airways (Small Airway Disease)

The >6-fold peripheral deposition advantage of extrafine BDP formulations over FP/SAL Diskus [1] makes BDP the compound of choice for investigations focusing on small airway inflammation, including severe asthma phenotypes, COPD with predominant small airway disease, and bronchiolitis obliterans. Industrial developers of novel inhalation devices or formulations can also benchmark their products against the validated BDP deposition profile.

Research Requiring BID Dosing with Controlled Systemic Exposure Windows

BDP's classification as a short-duration ICS (14–16 h GR occupancy) [1] supports its use in studies where twice-daily dosing is required to maintain therapeutic lung GR occupancy without prolonged overnight systemic exposure. This is particularly relevant for chronopharmacology studies investigating circadian-dependent glucocorticoid effects or for pediatric protocols where minimizing continuous systemic exposure is prioritized.

Pharmacological Studies of GR/PR Crosstalk and Off-Target Receptor Profiling

The 4.9-fold lower GR/PR selectivity of beclometasone-17-monopropionate compared with budesonide [1] positions BDP as a tool compound for dissecting GR-mediated versus PR-mediated transcriptional effects in tissues co-expressing both receptors, such as the endometrium and breast. This selectivity profile is essential for screens aiming to identify novel ICS candidates with improved receptor selectivity.

Drug–Drug Interaction Studies Involving CYP3A4 Inhibitors (e.g., HIV Protease Inhibitors)

Because BDP's active metabolite is formed via esterase-mediated hydrolysis rather than CYP3A4-dependent metabolism, and subsequent deactivation involves multiple pathways, BDP is recommended as a safer ICS alternative to FP when co-administered with potent CYP3A4 inhibitors such as ritonavir [1]. Pharmacokinetic DDI studies can leverage BDP to establish baseline ICS safety parameters in populations receiving CYP3A4-interacting drugs.

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